molecular formula C10H11F3N2O B2553667 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 750599-20-3

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2553667
CAS No.: 750599-20-3
M. Wt: 232.206
InChI Key: AWFQIOMHGADMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the stability and bioactivity of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at temperatures ranging from 0-50°C.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the trifluoromethyl group and the acetamide moiety. This combination imparts distinct chemical properties, such as increased stability and bioactivity, making it valuable in various scientific and industrial applications .

Biological Activity

2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C10H12ClF3N2O
  • Molecular Weight : 268.66 g/mol
  • Structure : Contains a methylamino group and a trifluoromethyl-substituted phenyl ring, contributing to its distinct chemical properties.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Once inside the cell, it may modulate the activity of various enzymes or receptors, leading to diverse biological effects .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several potential biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Effects : The compound has been investigated for its analgesic effects, indicating potential use in pain management therapies.
  • Anticonvulsant Activity : Similar compounds with trifluoromethyl groups have shown anticonvulsant activity, suggesting that this compound may possess similar properties .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound interacts with various enzymes and receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group is believed to enhance these interactions by improving membrane permeability .
  • In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Notably, studies indicate that compounds with similar structures exhibit significant anticonvulsant activity when administered at specific doses .

Comparative Analysis

To better understand the potential of this compound in comparison to structurally related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC10H12ClF3N2OTrifluoromethyl group enhances lipophilicityAnti-inflammatory, analgesic
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC10H7F3N2OContains cyano groupAnticancer activity
N-[2-amino-4-(trifluoromethyl)phenyl]acetamideC9H9F3N2OLacks methylamino groupPotential neuroprotective effects

Case Studies

  • Study on Anticonvulsant Activity : A study involving various derivatives indicated that introduction of trifluoromethyl groups significantly enhanced anticonvulsant activity in animal models. This suggests that similar modifications in this compound could lead to improved efficacy .
  • Inflammatory Response Modulation : Research focusing on inflammatory pathways revealed that compounds with similar structures can modulate cytokine production, indicating potential therapeutic applications in treating inflammatory conditions .

Properties

IUPAC Name

2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFQIOMHGADMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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